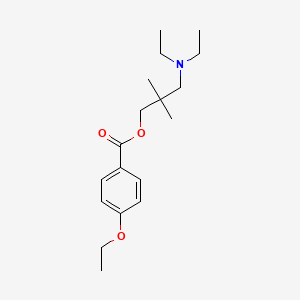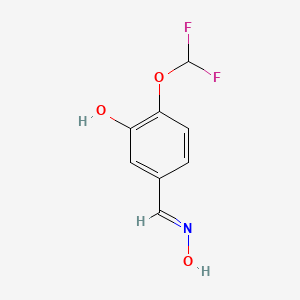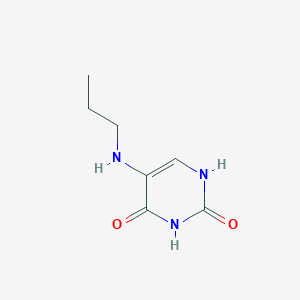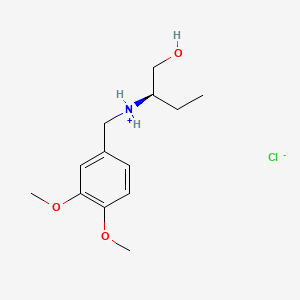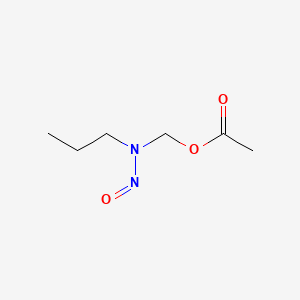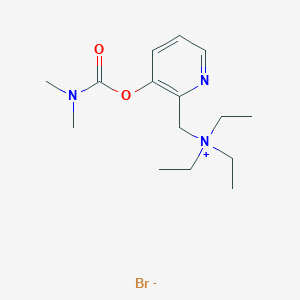
2-Pyridinemethanaminium, 3-(((dimethylamino)carbonyl)oxy)-N,N,N-triethyl-, bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(Dimethylcarbamoyloxy)pyridin-2-yl]methyl-triethylazanium bromide is a quaternary ammonium compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique structure, which includes a pyridine ring substituted with a dimethylcarbamoyloxy group and a triethylazanium moiety. It is often used in experimental and research settings due to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [3-(dimethylcarbamoyloxy)pyridin-2-yl]methyl-triethylazanium bromide typically involves the reaction of pyridine derivatives with dimethylcarbamoyl chloride and triethylamine. The process can be summarized as follows:
Starting Materials: Pyridine derivative, dimethylcarbamoyl chloride, triethylamine.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane (DCM) at low temperatures (0°C) to control the reactivity of the intermediates.
Procedure: The pyridine derivative is first reacted with dimethylcarbamoyl chloride to form the dimethylcarbamoyloxy-pyridine intermediate. This intermediate is then treated with triethylamine to form the final quaternary ammonium compound.
Industrial Production Methods
In an industrial setting, the production of [3-(dimethylcarbamoyloxy)pyridin-2-yl]methyl-triethylazanium bromide may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, which is crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
[3-(Dimethylcarbamoyloxy)pyridin-2-yl]methyl-triethylazanium bromide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, water radical cations.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as halides, thiols, and amines.
Major Products Formed
Oxidation: Formation of N-oxides and other oxidized derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted quaternary ammonium compounds.
Aplicaciones Científicas De Investigación
[3-(Dimethylcarbamoyloxy)pyridin-2-yl]methyl-triethylazanium bromide is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a model compound in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of [3-(dimethylcarbamoyloxy)pyridin-2-yl]methyl-triethylazanium bromide involves its interaction with molecular targets such as enzymes and receptors. The compound’s quaternary ammonium structure allows it to bind to negatively charged sites on proteins, thereby inhibiting their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
Hyoscine butylbromide: Another quaternary ammonium compound used for its antispasmodic properties.
Hyoscine hydrobromide: Used to prevent motion sickness and has a similar structure but different pharmacological effects.
Uniqueness
[3-(Dimethylcarbamoyloxy)pyridin-2-yl]methyl-triethylazanium bromide is unique due to its specific substitution pattern on the pyridine ring and the presence of the dimethylcarbamoyloxy group. This structural uniqueness imparts distinct chemical reactivity and biological activity, making it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
66967-88-2 |
|---|---|
Fórmula molecular |
C15H26BrN3O2 |
Peso molecular |
360.29 g/mol |
Nombre IUPAC |
[3-(dimethylcarbamoyloxy)pyridin-2-yl]methyl-triethylazanium;bromide |
InChI |
InChI=1S/C15H26N3O2.BrH/c1-6-18(7-2,8-3)12-13-14(10-9-11-16-13)20-15(19)17(4)5;/h9-11H,6-8,12H2,1-5H3;1H/q+1;/p-1 |
Clave InChI |
QMBGVIARFVVBJW-UHFFFAOYSA-M |
SMILES canónico |
CC[N+](CC)(CC)CC1=C(C=CC=N1)OC(=O)N(C)C.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


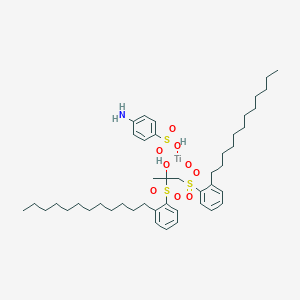
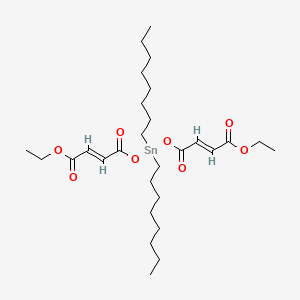
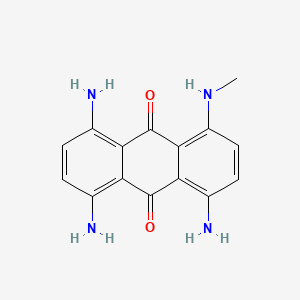
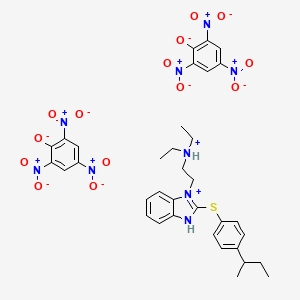
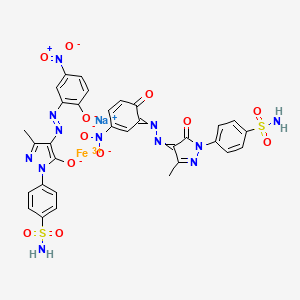
![dipotassium;benzo[a]pyrene-7,8-dicarboxylate](/img/structure/B13765545.png)
